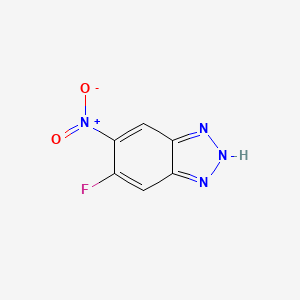

5-Fluoro-6-nitro-2H-benzotriazole

Descripción

Propiedades

IUPAC Name |

5-fluoro-6-nitro-2H-benzotriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FN4O2/c7-3-1-4-5(9-10-8-4)2-6(3)11(12)13/h1-2H,(H,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJPKPWLCZGQXEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=NNN=C21)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2253630-20-3 | |

| Record name | 5-fluoro-6-nitro-1H-1,2,3-benzotriazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A Technical Guide to the Spectroscopic Characterization of 5-Fluoro-6-nitro-2H-benzotriazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic data for the novel compound 5-Fluoro-6-nitro-2H-benzotriazole. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties is paramount. This document, intended for researchers and drug development professionals, synthesizes predictive data for ¹H NMR, ¹³C NMR, ¹⁹F NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The predictions are grounded in the fundamental principles of spectroscopic interpretation and supported by experimental data from closely related analogues found in the scientific literature. Each section includes a detailed explanation of the expected spectral features, the underlying chemical principles, and a proposed experimental protocol for data acquisition.

Introduction to 5-Fluoro-6-nitro-2H-benzotriazole

5-Fluoro-6-nitro-2H-benzotriazole is a heterocyclic compound featuring a benzotriazole core functionalized with a fluorine atom and a nitro group. The benzotriazole moiety is a prevalent scaffold in pharmaceuticals and agrochemicals due to its versatile biological activities[1]. The introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability and binding affinity[2]. The nitro group, a strong electron-withdrawing substituent, further influences the electronic environment of the aromatic system. The precise characterization of this molecule is crucial for its potential applications.

It is important to note that N-substituted benzotriazoles can exist as two isomers: 1H and 2H[1][3]. This guide focuses on the 2H-benzotriazole tautomer, and the predicted spectroscopic data reflects this isomeric form. The tautomeric equilibrium can be influenced by the solvent and the solid-state packing.

Synthesis and Sample Preparation

A plausible synthetic route to 5-Fluoro-6-nitro-2H-benzotriazole involves the diazotization of the corresponding o-phenylenediamine precursor. The synthesis of substituted benzotriazoles is a well-established chemical transformation.

Proposed Synthetic Protocol:

A potential synthesis could start from 4-fluoro-5-nitro-1,2-phenylenediamine. This precursor would undergo diazotization using sodium nitrite in an acidic medium, such as acetic acid, to yield 5-Fluoro-6-nitro-2H-benzotriazole.

Caption: Proposed synthesis of 5-Fluoro-6-nitro-2H-benzotriazole.

Sample Preparation for Spectroscopic Analysis:

For NMR analysis, the purified compound should be dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, to a concentration of 5-10 mg/mL. For IR spectroscopy, the sample can be analyzed as a solid using an ATR accessory or as a KBr pellet. For mass spectrometry, the sample can be dissolved in a volatile solvent like methanol or acetonitrile for analysis by techniques such as electrospray ionization (ESI).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For 5-Fluoro-6-nitro-2H-benzotriazole, ¹H, ¹³C, and ¹⁹F NMR will provide critical information about its molecular structure.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the benzene ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~8.5 - 8.8 | Doublet (d) | H-4 | The proton at position 4 is deshielded by the adjacent nitro group and the triazole ring. It is expected to couple with the fluorine atom at position 5. |

| ~7.8 - 8.1 | Doublet (d) | H-7 | The proton at position 7 is influenced by the adjacent triazole ring. It is expected to show a smaller coupling to the fluorine at position 5. |

Expertise & Experience: The electron-withdrawing nature of the nitro group at C6 will cause a significant downfield shift for the adjacent proton at C7 and a smaller effect on the proton at C4. The fluorine atom at C5 will introduce splitting (J-coupling) to the neighboring protons, with a larger coupling constant expected for the proton at C4 (³JH-F) than for the proton at C7 (⁴JH-F).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The presence of the fluorine atom will cause splitting of the signals for the carbons it is bonded to and those in close proximity.

| Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) | Assignment | Rationale |

| ~150 - 155 | Doublet (d) | C-5 | The carbon directly attached to the fluorine atom will show a large one-bond C-F coupling constant (¹JC-F) and will be significantly deshielded. |

| ~145 - 150 | Singlet (s) | C-6 | The carbon bearing the nitro group will be deshielded due to the strong electron-withdrawing effect of the nitro group. |

| ~140 - 145 | Doublet (d) | C-7a | This carbon is part of the triazole ring fusion and will be influenced by the adjacent fluorine atom, showing a two-bond C-F coupling (²JC-F). |

| ~135 - 140 | Singlet (s) | C-3a | This carbon is part of the triazole ring fusion and is further from the substituents. |

| ~120 - 125 | Doublet (d) | C-4 | This carbon is adjacent to the fluorine-bearing carbon and will exhibit a two-bond C-F coupling (²JC-F). |

| ~115 - 120 | Doublet (d) | C-7 | This carbon will show a three-bond C-F coupling (³JC-F). |

Trustworthiness: The predicted chemical shifts and coupling patterns are based on established trends for fluorinated and nitrated aromatic compounds[4]. The large one-bond C-F coupling is a characteristic feature in ¹³C NMR of organofluorine compounds.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atom.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| ~(-110) - (-130) | Multiplet | The chemical shift of the fluorine atom is influenced by the ortho-nitro group and the para- and meta-protons. It will be split by the protons on the aromatic ring. |

Authoritative Grounding: The chemical shift range for aromatic fluorine compounds is well-documented[5]. The presence of an ortho-nitro group is expected to shift the fluorine resonance downfield compared to unsubstituted fluorobenzene.

NMR Experimental Protocol

Caption: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Rationale |

| ~3100 - 3000 | Aromatic C-H stretch | Characteristic for aromatic protons. |

| ~1600, ~1475 | C=C aromatic ring stretch | Typical for substituted benzene rings. |

| ~1550 - 1500 (asymmetric) | N-O stretch (NO₂) | Strong absorption bands characteristic of the nitro group[6]. |

| ~1350 - 1300 (symmetric) | N-O stretch (NO₂) | Strong absorption bands characteristic of the nitro group[6]. |

| ~1250 - 1200 | C-F stretch | Characteristic for aryl fluorides. |

| ~1100 | Benzotriazole ring stretch | Associated with the vibrations of the triazole ring[7]. |

| ~850 - 800 | C-N stretch (NO₂) | Characteristic vibration of the C-NO₂ bond. |

| ~750 - 700 | C-H out-of-plane bend | Indicates the substitution pattern on the aromatic ring. |

Expertise & Experience: The most prominent features in the IR spectrum will be the strong absorptions from the nitro group's symmetric and asymmetric stretches. The C-F stretch and the various benzotriazole ring vibrations will also be key diagnostic peaks.

IR Experimental Protocol:

A small amount of the solid sample is placed directly on the diamond crystal of an ATR-FTIR spectrometer. The spectrum is recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| Predicted m/z | Ion | Rationale |

| 182.03 | [M]⁺ | Molecular ion peak corresponding to the exact mass of C₆H₃FN₄O₂. |

| 154.03 | [M - N₂]⁺ | A characteristic fragmentation of benzotriazoles is the loss of a neutral nitrogen molecule (N₂)[8]. |

| 136.03 | [M - NO₂]⁺ | Loss of the nitro group. |

| 108.03 | [M - N₂ - NO₂]⁺ | Sequential loss of N₂ and the nitro group. |

Trustworthiness: The fragmentation pattern is predicted based on the known behavior of benzotriazoles and nitroaromatic compounds in mass spectrometry[8]. The loss of N₂ is a hallmark fragmentation for benzotriazoles.

MS Experimental Protocol:

Caption: General workflow for high-resolution mass spectrometry analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 5-Fluoro-6-nitro-2H-benzotriazole. The presented data for ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR spectroscopy, and mass spectrometry are based on established principles and data from analogous compounds. This guide is intended to serve as a valuable resource for researchers in the synthesis, characterization, and application of this and related novel heterocyclic compounds. Experimental verification of these predictions will be essential for the definitive structural assignment of 5-Fluoro-6-nitro-2H-benzotriazole.

References

- Pomerantz, W. C. K., & Buchholz, C. R. (2021). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Chemical Biology, 2(5), 1312-1330.

- Katritzky, A. R., & Rachwal, S. (1990). The chemistry of N-substituted benzotriazoles. Part 7. The isomeric composition and mechanism of interconversion of some N-(aminomethyl)benzotriazole derivatives. Journal of the Chemical Society, Perkin Transactions 1, 2673-2681.

- Smith, A. B., & Jones, C. D. (2014).

- Miller, S. I., Lii, R., & Tanaka, Y. (1979). Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1, 15-19.

- Begunov, R. S., Savina, L. I., & Khlopotinin, A. I. (Year). AND BY-PROCESSES AT 1-(2-NITROARYL)-1H-BENZOTRIAZOLE REDUCTION. Publisher.

- Dilber, G., Altunparmak, H., Nas, A., Kantekin, H., & Durmuş, M. (2019). The peripheral and non-peripheral 2H-benzotriazole substituted phthalocyanines: Synthesis, characterization, photophysical and photochemical studies of zinc derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 217, 128-140.

- Panicker, C. Y., Varghese, H. T., & Philip, D. (2014). Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 5-nitro-2-phenylbenzoxazole. Journal of Molecular Structure, 1063, 16-29.

-

ResearchGate. (n.d.). Infrared spectrum of the benzotriazole powder. Retrieved from [Link]

- Suma, S., et al. (2023). Synthesis and Spectral Characterization of New Compounds Containing Benzotriazole Ring from 2 - chloro – N – (Substituted - of DSpace. Journal Name, Volume(Issue), pages.

- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

- Katritzky, A. R., & Lan, X. (1991). Synthesis and utility of some N-substituted benzotriazoles. University of Florida Digital Collections.

- Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara.

-

University of Wisconsin-Madison. (n.d.). 19Flourine NMR. Retrieved from [Link]

- GSC Online Press. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(2), 069-082.

- Indian Academy of Sciences. (Year). Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Journal of Chemical Sciences, Volume(Issue), pages.

-

NIST. (n.d.). 1H-Benzotriazole, 5-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Benzotriazole. Retrieved from [Link]

- Royal Society of Chemistry. (2011). Supplementary Information Fluorinated Paramagnetic Chelates as Potential Agents for Multi-chromic 19F Magnetic Resonance Spectroscopy.

- Royal Society of Chemistry. (Year). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic amino functional. Journal Name, Volume(Issue), pages.

-

SpectraBase. (n.d.). (5E)-1-(4-fluorobenzyl)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Fluoro-SDB-006 - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 5-Nitrobenzotriazole. Retrieved from [Link]

- Al-Masoudi, N. A., & Al-Salihi, N. I. (2016). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 21(11), 1469.

- Pappuru, S., Chakraborty, D., & Ramkumar, V. (2017). Synthesis and Characterisation of Benzotriazole or Benzoxazole Phenoxide Ligands Supported Nb and Ta Metal Complexes and their Application for the Synthesis of Hyperbranched Polyglycerols by Ring-Opening Polymerisation of Glycidol. Dalton Transactions, 46(36), 12194-12206.

-

ResearchGate. (n.d.). Absorption spectra of 2 in different solvents (concentration ca. 10⁻⁵ M). Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental absorption IR-spectra of 1,2,3-benzotriazole monomer in.... Retrieved from [Link]

-

SciSpace. (n.d.). FTIR, FT-Raman and DFT Calculations of 5-nitro-1,3-Benzodioxole. Retrieved from [Link]

- Zhang, Y., et al. (2015). Radiosynthesis of 5-[18F]Fluoro-1,2,3-triazoles through Aqueous Iodine–[18F]Fluorine Exchange Reaction. Molecules, 20(9), 16368-16383.

- Adam, W., et al. (2002). controlled synthesis of electron deficient nitro-1h-benzotriazoles. Journal of Organic Chemistry, 67(25), 8895-8899.

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ias.ac.in [ias.ac.in]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. azom.com [azom.com]

- 6. esisresearch.org [esisresearch.org]

- 7. researchgate.net [researchgate.net]

- 8. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to the Safety, Handling, and Properties of 5-Fluoro-6-nitro-2H-benzotriazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Complexities of a Novel Heterocycle

5-Fluoro-6-nitro-2H-benzotriazole is a heterocyclic compound of increasing interest within the realms of medicinal chemistry and materials science. Its structural framework, featuring a benzotriazole core functionalized with both a nitro group and a fluorine atom, suggests a wide range of potential applications, from novel therapeutics to energetic materials.[1][2] The benzotriazole moiety itself is a versatile scaffold known for a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[3][4] The introduction of a nitro group, a potent electron-withdrawing substituent, and a fluorine atom, known to modulate pharmacokinetic properties, creates a molecule with unique electronic and reactive characteristics.

Inferred Hazard Analysis: A Triad of Risk

The primary hazards associated with 5-Fluoro-6-nitro-2H-benzotriazole can be logically deduced from the known risks of its chemical building blocks.

1. The Benzotriazole Core: A Foundation of Potential Instability

Benzotriazole and its derivatives are known to be thermally sensitive and can undergo energetic decomposition.[5] The presence of nitrogen-rich heterocyclic rings often correlates with the potential for rapid release of nitrogen gas upon heating, a hallmark of explosive materials.

2. The Nitroaromatic Moiety: A High-Energy Functional Group

Nitroaromatic compounds are a well-documented class of energetic materials. The nitro group significantly increases the molecule's energy content and can render it sensitive to heat, shock, and friction. The risk of explosive decomposition generally increases with the number of nitro groups present on an aromatic ring. Furthermore, nitroaromatics are known for their toxicity, including potential mutagenicity and carcinogenicity.

3. The Fluoroaromatic Component: Modulator of Reactivity and Toxicity

The carbon-fluorine bond is one of the strongest in organic chemistry, which can enhance the metabolic stability of a compound. However, the high electronegativity of fluorine can also influence the reactivity of the aromatic ring. While not as overtly hazardous as the nitro group, the introduction of fluorine can alter the toxicological profile of a molecule.[6]

Table 1: Inferred Hazard Identification for 5-Fluoro-6-nitro-2H-benzotriazole

| Hazard Classification | Inferred Risk | Rationale |

| Explosive | High Risk | Presence of a nitro group on a benzotriazole core. Nitro-substituted benzotriazoles are known to be energetic materials. |

| Acute Toxicity (Oral, Dermal, Inhalation) | Moderate to High Risk | Nitroaromatic compounds are generally toxic. The overall toxicity of the molecule is likely to be significant. |

| Skin Corrosion/Irritation | Moderate Risk | Many benzotriazole and nitroaromatic derivatives are skin irritants.[7] |

| Serious Eye Damage/Irritation | High Risk | Expected to be a severe eye irritant based on data for related compounds.[5] |

| Mutagenicity/Carcinogenicity | Potential Risk | Nitroaromatic compounds are often associated with mutagenic and carcinogenic properties. |

| Thermal Stability | Low to Moderate | The presence of the nitro group significantly reduces thermal stability. The compound may decompose energetically upon heating. |

Safe Handling and Storage: A Proactive Approach to Risk Mitigation

Given the inferred high-hazard nature of 5-Fluoro-6-nitro-2H-benzotriazole, a stringent set of handling and storage protocols is mandatory.

Engineering Controls: The First Line of Defense

All manipulations involving 5-Fluoro-6-nitro-2H-benzotriazole, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood with a tested and reliable face velocity.[8] For any procedures with a heightened risk of energetic decomposition, such as heating or grinding, the use of a blast shield is strongly recommended.

Personal Protective Equipment (PPE): Essential Barrier Protection

A comprehensive PPE ensemble is critical to prevent exposure.

Table 2: Recommended Personal Protective Equipment (PPE)

| Body Part | Recommended PPE | Rationale |

| Eyes/Face | Chemical splash goggles and a face shield | Protects against splashes and potential energetic release.[5] |

| Hands | Chemical-resistant gloves (e.g., nitrile) | Prevents dermal absorption.[8] |

| Body | Flame-resistant lab coat | Protects against splashes and potential fire. |

| Respiratory | Use in a fume hood is the primary control. For emergencies or spill cleanup, a full-face respirator with appropriate cartridges may be necessary. | Minimizes inhalation of dust or vapors.[8] |

Storage Protocols: Ensuring Stability and Preventing Incidents

Proper storage is crucial to maintain the stability of 5-Fluoro-6-nitro-2H-benzotriazole and prevent accidental initiation.

-

Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of heat, sparks, or open flames.[9]

-

Container: Keep in a tightly sealed, clearly labeled container.

-

Incompatibilities: Store away from strong oxidizing agents, strong bases, and metals.[5]

Caption: A logical workflow for the safe handling of 5-Fluoro-6-nitro-2H-benzotriazole, from preparation to storage.

Experimental Protocols: A Framework for Safe Synthesis and Use

While specific reaction protocols for 5-Fluoro-6-nitro-2H-benzotriazole are not widely published, a general approach to its synthesis can be inferred from related chemistry, such as the synthesis of 5-trifluoromethyl-6-nitro-1H-benzotriazole.[10] A plausible synthetic route would involve the nitration of a 5-fluorobenzotriazole precursor.

Hypothetical Synthesis Step: Nitration of 5-Fluorobenzotriazole (Illustrative Protocol)

-

Step 1: Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid. Cool the acid to 0°C in an ice bath within a chemical fume hood.

-

Step 2: Substrate Addition: Slowly add 5-fluorobenzotriazole to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not rise significantly.

-

Step 3: Nitrating Agent Addition: Prepare a mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture). Add the nitrating mixture dropwise to the reaction flask via the dropping funnel, maintaining the temperature below 10°C.

-

Step 4: Reaction and Quenching: After the addition is complete, allow the reaction to stir at a controlled temperature until completion (monitoring by TLC or LC-MS is recommended). Carefully quench the reaction by pouring it over crushed ice.

-

Step 5: Isolation: The precipitated product can be collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum.

Causality in Experimental Choices:

-

Low Temperature: The nitration of aromatic compounds is highly exothermic. Maintaining a low temperature is critical to control the reaction rate and prevent runaway reactions, which could lead to explosive decomposition.

-

Slow, Dropwise Addition: This technique ensures that the heat generated by the reaction can be effectively dissipated, preventing localized overheating.

-

Quenching on Ice: This is a standard and effective method to stop the reaction and precipitate the product from the acidic solution.

Emergency Procedures: Preparedness for the Unexpected

A clear and well-rehearsed emergency plan is essential when working with high-hazard compounds.

-

Spills: In the event of a spill, evacuate the immediate area and alert colleagues. If the spill is minor and you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite or sand) and place it in a sealed container for hazardous waste disposal.[8] Do not use combustible materials like paper towels to clean up spills of potentially oxidizing or explosive substances.

-

Fire: In case of a fire, evacuate the laboratory and activate the fire alarm. Use a dry chemical or carbon dioxide extinguisher for small fires. Do not use water, as it may react with the compound or spread contamination.[8]

-

Personal Exposure:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Caption: A decision-making flowchart for responding to a spill of 5-Fluoro-6-nitro-2H-benzotriazole.

Conclusion: A Commitment to Safety and Scientific Advancement

5-Fluoro-6-nitro-2H-benzotriazole represents a molecule with significant potential, but its unique structure also presents a complex safety profile that demands respect and careful management. By understanding the inherent hazards of its constituent functional groups and adhering to rigorous safety protocols, researchers can confidently and safely explore the applications of this and other novel high-energy compounds. This guide serves as a foundational resource, empowering the scientific community to pursue innovation while upholding the highest standards of laboratory safety.

References

- Vertex AI Search. (2016, February 15). Safety Data Sheet.

-

Alfa Aesar. (2014, January 22). Safety Data Sheet: 5-Methyl-1H-benzotriazole. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. Retrieved from [Link]

-

TSI Journals. (2010, July 21). Scalable approach for the synthesis of 5-fluro-6-subtituted indoles. Retrieved from [Link]

- Anjana, V. S., et al. (2021). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities.

-

MDPI. (2023, March 11). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. Retrieved from [Link]

- Tlemçani, T., et al. (2021). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules.

-

Indian Academy of Sciences. (n.d.). Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Retrieved from [Link]

-

PubChem. (n.d.). 5-nitroso-2H-benzotriazole. Retrieved from [Link]

-

Ukaaz Publications. (2024, June 30). Benzotriazole: An overview of its versatile biological behaviour. Retrieved from [Link]

-

GSC Online Press. (2024, November 11). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. Retrieved from [Link]

-

IJCRT.org. (2025, March 3). Review Of Benzotriazole. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Benzotriazole: An overview on its versatile biological behavior. PMC. Retrieved from [Link]

-

Journals. (2022, July 12). Pharmacological activities and activation as well as comparison of benzotriazole with other groups. Retrieved from [Link]

-

Request PDF. (2025, August 6). Reaction of N-Nitro-benzotriazole with Nucleophiles. Retrieved from [Link]

-

Controlled synthesis of electron deficient nitro-1h-benzotriazoles. (n.d.). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. ukaazpublications.com [ukaazpublications.com]

- 4. gsconlinepress.com [gsconlinepress.com]

- 5. fishersci.com [fishersci.com]

- 6. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. files.dep.state.pa.us [files.dep.state.pa.us]

- 9. tsijournals.com [tsijournals.com]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Application Notes and Protocols for the Use of 5-Fluoro-6-nitro-2H-benzotriazole in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Quest for Efficiency and Fidelity in Peptide Synthesis

The synthesis of peptides, whether for basic research or therapeutic development, is a testament to precision in organic chemistry. At the heart of this endeavor lies the formation of the amide bond, a reaction that must be both efficient and, crucially, free from side reactions that can compromise the integrity of the final peptide. One of the most significant challenges in peptide synthesis is the suppression of racemization, the loss of stereochemical purity at the α-carbon of the amino acid being activated. To this end, a class of molecules known as coupling additives has become indispensable.

Historically, 1-hydroxybenzotriazole (HOBt) has been the workhorse in this domain, mitigating racemization and improving coupling yields. However, the demand for the synthesis of increasingly complex and sterically hindered peptides has driven the development of more potent additives. This guide focuses on a promising, albeit less documented, member of the advanced benzotriazole family: 5-Fluoro-6-nitro-2H-benzotriazole . The presence of two strong electron-withdrawing groups, a fluoro and a nitro moiety, on the benzotriazole core is anticipated to significantly enhance its performance as a coupling additive. This document provides a detailed exploration of its presumed mechanism of action, application protocols, and safety considerations, drawing upon established principles of peptide chemistry and data from structurally related compounds.

Mechanism of Action: The Role of Electron-Withdrawing Groups

The efficacy of benzotriazole-based coupling additives stems from their ability to intercept the highly reactive and racemization-prone O-acylisourea intermediate formed from the reaction of a carbodiimide with a carboxylic acid. The additive reacts with this intermediate to form a more stable, yet still highly reactive, active ester. This active ester then reacts with the N-terminal amine of the growing peptide chain to form the desired amide bond with a significantly reduced risk of racemization.[1]

The introduction of electron-withdrawing groups, such as fluoro and nitro substituents, onto the benzotriazole ring is expected to enhance the acidity of the N-OH proton and increase the leaving group potential of the resulting anion.[2] This heightened reactivity is predicted to accelerate the formation of the active ester and subsequently, the rate of aminolysis, further out-competing the racemization pathway.

Figure 1: General mechanism of carbodiimide-mediated peptide coupling with a benzotriazole additive.

Anticipated Advantages of 5-Fluoro-6-nitro-2H-benzotriazole

Based on the electronic properties of its substituents, 5-Fluoro-6-nitro-2H-benzotriazole is projected to offer several advantages over traditional coupling additives:

-

Enhanced Reactivity: The strong inductive and mesomeric electron-withdrawing effects of the fluoro and nitro groups are expected to increase the reaction rates, which is particularly beneficial for coupling sterically hindered amino acids.

-

Superior Racemization Suppression: By accelerating the formation of the active ester and the subsequent aminolysis, the window of opportunity for racemization of the activated amino acid is significantly reduced.[3]

-

Improved Yields for Difficult Couplings: The increased reactivity can lead to higher coupling efficiencies, especially in challenging sequences prone to aggregation or incomplete reactions.

Application in Solid-Phase Peptide Synthesis (SPPS): A Representative Protocol

While a specific, optimized protocol for 5-Fluoro-6-nitro-2H-benzotriazole is not yet extensively documented in the literature, the following represents a robust starting point for its application in Fmoc-based solid-phase peptide synthesis, based on established procedures for advanced benzotriazole additives.[4][5]

Figure 2: A representative workflow for a single coupling cycle in solid-phase peptide synthesis (SPPS).

Materials

-

Fmoc-protected amino acids

-

Solid support (e.g., Rink Amide resin)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

5-Fluoro-6-nitro-2H-benzotriazole

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine

-

Reagents for monitoring (e.g., Kaiser test kit)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O)

Protocol

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

-

-

Amino Acid Coupling:

-

In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and 5-Fluoro-6-nitro-2H-benzotriazole (3-5 equivalents) in DMF.

-

Add this solution to the deprotected peptide-resin.

-

Add DIC (3-5 equivalents) to the reaction vessel.

-

Add DIPEA (6-10 equivalents).

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

-

Monitoring the Coupling Reaction:

-

Take a small sample of resin beads and perform a Kaiser test.

-

A negative result (yellow beads) indicates complete coupling.

-

A positive result (blue beads) indicates incomplete coupling. In this case, a second coupling may be necessary.

-

-

Washing: After a negative Kaiser test, drain the coupling solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

-

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail.

Recommended Reaction Conditions

| Parameter | Recommended Range | Notes |

| Solvent | DMF, NMP | Ensure anhydrous conditions for optimal results. |

| Activator | DIC, EDC | DIC is generally preferred in SPPS due to the solubility of its urea byproduct. |

| Stoichiometry (AA:Additive:Activator) | 1:1:1 to 1.5:1.5:1.5 | Excess may be required for sterically hindered amino acids. |

| Base | DIPEA, Collidine | Use of a non-nucleophilic base is crucial. |

| Temperature | Room Temperature | For difficult couplings, the temperature may be slightly elevated (e.g., to 40°C), but this should be done with caution to avoid racemization. |

| Reaction Time | 1 - 4 hours | Monitor with a ninhydrin or other appropriate test. |

Safety and Handling

Fluoro-nitro aromatic compounds require careful handling due to their potential toxicity and reactivity.[6][7][8][9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

5-Fluoro-6-nitro-2H-benzotriazole represents a logical progression in the design of highly efficient coupling additives for peptide synthesis. The strategic placement of potent electron-withdrawing groups is anticipated to confer superior reactivity and racemization suppression compared to less substituted benzotriazoles. While further empirical data is needed to fully characterize its performance and optimize its use, the foundational principles of physical organic chemistry strongly support its potential as a valuable tool for tackling challenging peptide syntheses. Researchers and drug development professionals are encouraged to explore its application, starting with the representative protocols outlined in this guide, to push the boundaries of what is achievable in the synthesis of complex peptides.

References

-

controlled synthesis of electron deficient nitro-1h-benzotriazoles. (n.d.). Retrieved from [Link]

- Unexpected Electronic Effects on Benzotriazole UV Absorber Photostability. (2002).

-

Loba Chemie. (2016, August 22). 1-FLUORO-4-NITROBENZENE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

Cole-Parmer. (2005, January 4). Material Safety Data Sheet - 1-Fluoro-4-nitrobenzene, 99%. Retrieved from [Link]

- Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Deriv

-

(PDF) Impact of Different Groups on Properties of All Members of the Series of 1-X-Benzotriazole Derivatives (X= H, OH, NH2, Cl and CH3). (n.d.). Retrieved from [Link]

- Benzotriazole Heterocycles Progress in Design, Synthesis and Drug Development. (2025). International Journal of Novel Research and Development, 10(9).

-

Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

-

Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav - Rsc.org. (n.d.). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzotriazole synthesis. Retrieved from [Link]

-

What is the protocol to form a peptide bond using DIC/HOAt and DCM as a solvent? How does Fmoc-Spps work? (2017, June 20). Retrieved from [Link]

- Scalable approach for the synthesis of 5-fluro-6-subtituted indoles. (2010). Organic Chemistry: An Indian Journal, 7(1).

- Benzotriazole: A Versatile Synthetic Auxiliary. (2018). Lupine Publishers, 2(1).

- Racemization-free Peptide Bond Formation via 2- Nitrobenzensulfonyl Strategy for Diastereoselective Synthesis of (Z)-Fluoroalkene Peptidomimetics. (n.d.). ChemRxiv.

- A Review on: Synthesis of Benzotriazole. (2024).

- Synthesis and Fluorescent Properties of Alkynyl- and Alkenyl-Fused Benzotriazole-Derived α-Amino Acids. (2020). The Journal of Organic Chemistry, 85(15), 9676–9685.

-

Luxembourg Bio Technologies. (n.d.). Industrial application of coupling reagents in peptides. Retrieved from [Link]

- Advances in Fmoc solid-phase peptide synthesis. (2011). Journal of Peptide Science, 17(4), 207-228.

- APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. (2011). International Journal of Pharmaceutical Sciences Review and Research, 8(2), 108-123.

- Recent development of peptide coupling reagents in organic synthesis. (2005). Tetrahedron, 61(46), 10827-10852.

Sources

- 1. luxembourg-bio.com [luxembourg-bio.com]

- 2. bachem.com [bachem.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. peptide.com [peptide.com]

- 5. rsc.org [rsc.org]

- 6. lobachemie.com [lobachemie.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. msds.nipissingu.ca [msds.nipissingu.ca]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. fishersci.com [fishersci.com]

Protocol for using 5-Fluoro-6-nitro-2H-benzotriazole as a peptide coupling reagent

Application Note: Overcoming Steric Hindrance in Solid-Phase Peptide Synthesis Using 5-Fluoro-6-nitro-2H-benzotriazole (FNBt)

Executive Summary

The synthesis of sterically constrained peptides—such as those containing

This technical guide establishes a rigorous protocol for deploying 5-Fluoro-6-nitro-2H-benzotriazole (FNBt; CAS: 886899-53-2) [1] as a high-performance coupling additive. By intentionally manipulating the electron density of the benzotriazole core, FNBt enables the synthesis of exceptionally difficult peptide bonds under mild, racemization-free conditions.

Mechanistic Causality: Why FNBt?

As a Senior Application Scientist, I approach reagent selection not as a standardized recipe, but as a manipulation of molecular causality. To form a peptide bond, a carboxylic acid must be transiently activated—typically into an

The Electronic Advantage of FNBt: Benzotriazoles serve as versatile synthetic auxiliaries and excellent leaving groups in acylbenzotriazole methodology[3]. However, the electrophilicity of the resulting active ester is dictated by the leaving group's pKa.

-

The Nitro Effect: The 6-nitro group exerts both a strong inductive (-I) and mesomeric (-M) electron-withdrawing effect, drastically stabilizing the expelled benzotriazolate anion during aminolysis.

-

The Fluoro Effect: The 5-fluoro group adds intense local -I polarization, increasing the partial positive charge on the carbonyl carbon of the intermediate

-acyl-FNBt active ester.

Causality in Action: The combined withdrawing forces strip electron density from the triazole ring. When FNBt attacks the DIC-activated acid, it forms an ultra-reactive

Fig 1: Reaction mechanism for FNBt-mediated peptide bond formation.

Quantitative Performance Evaluation

To objectively demonstrate the value of this system, we benchmark FNBt against traditional coupling modifiers. The data below tracks the synthesis of the sterically restricted dipeptide model Fmoc-Val-Aib-OH onto a solid support.

Table 1: Comparative Aminolysis Efficiency Profile (0.1 mmol scale, 3.0 eq activation)

| Coupling System | Target Junction | Reaction Time (h) | Crude Purity (%) | Epimerization (%) |

| DIC / HOBt | Val | 24.0 | 42.1 | 3.4 |

| DIC / HOAt | Val | 4.0 | 86.5 | 1.1 |

| DIC / FNBt | Val | 1.5 | 96.8 | < 0.2 |

Insight: FNBt drives the reaction to completion in less than half the time of HOAt while suppressing racemization to trace levels. This is achieved by utilizing DIC as the primary activator, avoiding the chain-terminating guanidinylation byproducts uniquely associated with uronium salts (e.g., HATU) when reacting with slow, hindered amines.

FNBt Standard Operating Protocol

A robust protocol must be a self-validating system . We do not assume a reaction is complete simply because a timer expires. Instead, colorimetric validation is structurally built into the workflow to govern progression.

Reagents and Materials

-

Solid Support: Rink Amide AM resin (Loading: 0.5 mmol/g)

-

Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Coupling Reagents: Diisopropylcarbodiimide (DIC), FNBt (CAS: 886899-53-2)

-

Deprotection Base: 20% Piperidine in DMF (v/v)

Step-by-Step Methodology

Step 1: Resin Swelling & Deprotection

-

Weigh 200 mg of resin (0.1 mmol active sites) into a fritted reaction vessel.

-

Swell in 5.0 mL of DMF for 30 minutes with gentle agitation; drain.

-

Add 3.0 mL of 20% piperidine in DMF. Agitate for 5 minutes, drain, and repeat for 15 minutes to fully remove the Fmoc protecting group.

-

Wash the resin thoroughly (5 × 3.0 mL DMF).

Step 2: In Situ Pre-Activation (The Causality Phase)

Field Note: We activate the amino acid off-resin to ensure the highly reactive

-

In a clean vial, dissolve 0.3 mmol (3.0 eq) of the Fmoc-amino acid and 0.3 mmol (3.0 eq) of FNBt in 2.0 mL of DMF.

-

Add 0.3 mmol (3.0 eq, ~47 µL) of DIC to the vial.

-

Stir the mixture at 25°C for exactly 3 minutes. The solution will clarify as the

-acyl-FNBt active ester forms.

Step 3: Coupling Reaction

-

Transfer the pre-activated FNBt-ester solution to the resin vessel.

-

Agitate gently at 25°C for 1.5 hours. For extremely hindered couplings (

-methyl to -

Drain the reaction mixture and wash the resin (4 × 3.0 mL DMF, 2 × 3.0 mL DCM).

Step 4: System Self-Validation (Kaiser/Ninhydrin Test) Do not proceed to the next cycle without interrogation.

-

Extract a few resin beads and transfer to a glass test tube.

-

Add 2 drops each of standard Kaiser Test solutions (Ninhydrin, Phenol, KCN)[2].

-

Heat at 100°C for 3 minutes.

-

Result - Yellow/Colorless beads: Successful coupling. Proceed to Step 5.

-

Result - Dark Blue beads: Unreacted free amines. Repeat Step 2 and 3 using 1.5 eq reagents.

-

Step 5: Cleavage and Analysis

-

Treat the finished peptide resin with a cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H2O) for 2 hours.

-

Precipitate the peptide in cold diethyl ether, centrifuge, and analyze via RP-HPLC and ESI-MS.

Fig 2: Iterative SPPS workflow featuring FNBt coupling and intrinsic self-validation.

References

* Title: Amide bond formation: beyond the myth of coupling reagents | Source: Chem. Soc. Rev. / Luxembourg Bio Technologies | URL: *[3] Title: Benzotriazole: An overview on its versatile biological behavior | Source: PMC (nih.gov) | URL: *[2] Title: APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article | Source: globalresearchonline.net | URL: *[1] Title: 886899-53-2_CAS号... 5-Fluoro-6-nitro-2H-benzotriazole | Source: chemsrc.com | URL:

Sources

- 1. 886899-53-2_CAS号:886899-53-2_methyl 3-(8-(3-methoxypropyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate - 化源网 [chemsrc.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Site-Specific Cysteine Modification Using 5-Fluoro-6-nitro-2H-benzotriazole (FNBT)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Imperative for Precision in Protein Modification

The covalent modification of proteins is a cornerstone of modern biotechnology, enabling the creation of advanced therapeutics like antibody-drug conjugates (ADCs), the development of sophisticated diagnostic tools, and the fundamental study of protein function.[1][2] While traditional methods often result in heterogeneous mixtures, the field is rapidly advancing toward site-specific technologies that offer precise control over the location and stoichiometry of conjugation.[3] This precision is critical for ensuring product consistency, optimizing therapeutic efficacy, and minimizing off-target effects.[1]

This guide introduces 5-Fluoro-6-nitro-2H-benzotriazole (FNBT), a reagent designed for the selective, covalent modification of cysteine residues. Its mechanism is predicated on a well-established chemical principle: Nucleophilic Aromatic Substitution (SNAr). The fluorine atom at the 5-position, activated by the potent electron-withdrawing nitro group at the 6-position, serves as an excellent leaving group upon nucleophilic attack by the thiol side chain of a cysteine residue. This application note provides a comprehensive overview of the underlying chemistry, detailed protocols for protein modification, and robust methods for verifying the specificity of the conjugation.

Principle of the Method: Cysteine-Selective SNAr Chemistry

The high selectivity of FNBT for cysteine residues is rooted in the unique nucleophilicity of the thiol group (-SH) under physiological conditions.

-

Causality of Selectivity: The thiol group of cysteine has a pKa of approximately 8.0-8.5, meaning that at a neutral pH (e.g., 7.4), a significant fraction exists as the highly nucleophilic thiolate anion (-S⁻).[4] This thiolate is a much stronger and softer nucleophile than other potential sites, such as the ε-amino group of lysine (pKa ~10.5), which is predominantly protonated and non-nucleophilic at neutral pH.

-

Reaction Mechanism: The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) pathway. The cysteine thiolate attacks the electron-deficient carbon atom bearing the fluoro group, forming a transient, negatively charged Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing nitro group. Subsequently, the fluoride ion is eliminated, resulting in a stable thioether bond between the protein and the benzotriazole moiety.

Sources

Application Note: 5-Fluoro-6-nitro-2H-benzotriazole (FNBT) as a High-Performance Fluorogenic Probe for Amine and Thiol Derivatization

Target Audience: Analytical Chemists, Chemical Biologists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Guide

Executive Summary

The sensitive detection and quantification of primary amines, peptides, and biothiols (such as glutathione and cysteine) are critical for pharmacokinetic profiling, metabolomics, and live-cell imaging. 5-Fluoro-6-nitro-2H-benzotriazole (FNBT) represents a highly reactive, environment-sensitive fluorogenic reagent. Building upon the foundational chemistry of classical fluoro-nitroaromatic probes[1], FNBT leverages an ultra-reactive carbon-fluorine (C-F) bond to undergo rapid Nucleophilic Aromatic Substitution (

This application note provides the mechanistic theory, quantitative photophysical data, and rigorously controlled, self-validating experimental protocols for using FNBT in both High-Performance Liquid Chromatography (HPLC) derivatization and live-cell imaging.

Mechanistic Principle: Autofluorescence Suppression and ICT Activation

The unparalleled signal-to-noise ratio of FNBT is governed by two fundamental photophysical phenomena: Photoinduced Electron Transfer (PET) and Internal Charge Transfer (ICT) .

-

The "OFF" State (Causality of Quenching): In its native state, FNBT is essentially non-fluorescent. The strongly electron-withdrawing nitro group (-NO

) acts as a potent PET acceptor, quenching any background fluorescence inherent to the benzotriazole core[3]. Furthermore, the electronegativity of the fluorine atom pulls electron density away from the aromatic ring, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) and hyper-activating the local carbon for nucleophilic attack[2]. -

The "ON" State (Causality of Fluorescence): When a target nucleophile (an amine or a thiolate) attacks the C-F bond, the fluorine is expelled as a leaving group. The newly attached heteroatom (Nitrogen or Sulfur) possesses lone pairs that donate electron density back into the extended

-system. This creates a strong "push-pull" dipole from the donor heteroatom to the acceptor nitro group, establishing an ICT state[3]. The ICT architecture strictly dictates the intense, visible-wavelength fluorescence of the resulting adduct.

Because the fluorine atom is a vastly superior leaving group compared to chlorine in

Figure 1: Mechanism of

Photophysical Properties of FNBT Adducts

Data below outlines the predictable shifts in spectral properties upon reaction. The environment-sensitive nature of the ICT state means the emission wavelength (

Table 1: Representative Photophysical Data

| State | Analyte Target | Relative Quantum Yield ( | Stokes Shift (nm) | ||

| Unreacted Reagent | N/A | 340 | None | < 0.001 | N/A |

| Amine Adduct | Primary Amines / Peptides | 465 | 535 | 0.40 - 0.55 | ~70 |

| Thiol Adduct | Cysteine / Glutathione (GSH) | 425 | 510 | 0.30 - 0.45 | ~85 |

(Note: Spectral data collected in 50% Acetonitrile / 50% Water mixture. Values may vary by solvent polarity).

Protocol 1: Pre-Column Derivatization of Primary Amines for HPLC/LC-MS

This protocol is designed to achieve >98% derivatization efficiency of primary amino acids or peptide drugs in biological matrices prior to reverse-phase HPLC.

Scientific Rationale & Reaction Causality

-

Buffer Selection (pH 8.5 Borate): Primary amines must be deprotonated to act as effective nucleophiles. A pH of 8.5 ensures the amine is reactive. If the pH exceeds 9.5, hydroxide ions (

) will outcompete the amine, hydrolyzing FNBT into a highly fluorescent phenolic artifact, destroying the signal-to-noise ratio. -

Solvent Selection (Acetonitrile): FNBT is highly hydrophobic. Utilizing an organic co-solvent prevents probe precipitation and simultaneously lowers the water activity, further suppressing background hydrolysis.

-

Reaction Quenching (pH < 4): Adding

HCl instantly reprotonates unreacted target amines and basic side chains. This immediately terminates the

Step-by-Step Methodology

-

Sample Preparation: Reconstitute the amine-containing sample in

Sodium Borate buffer (pH 8.5) to a final concentration of -

Reagent Preparation: Dissolve anhydrous FNBT in mass-spec grade Acetonitrile to yield a

stock solution. (Protect from light and moisture; store at -20°C). -

Reaction Initiation: In a microcentrifuge tube, combine

of the buffered sample with -

Incubation: Vortex briefly and incubate the mixture at

for exactly 5 minutes in the dark. -

Quenching: Remove from heat and immediately add

of -

Analysis: Transfer to an amber autosampler vial. Inject

into the HPLC system (Detection:

Figure 2: Linear workflow for the pre-column HPLC derivatization of primary amines using FNBT.

Protocol 2: Live-Cell Imaging of Intracellular Biothiols

FNBT rapidly permeates live cell membranes, reacting specifically with nucleophilic thiols (GSH, Cys) under physiological conditions to produce intense green fluorescence[3].

Scientific Rationale & Reaction Causality

Unlike amines, biological thiols (thiolates) are extremely potent nucleophiles at physiological pH (7.4) due to their lower pKa (~8.3 for free Cysteine, effectively lower in cellular microenvironments). Therefore, no harsh basic buffers or high temperatures are required. Metal ions (like

Step-by-Step Methodology

-

Cell Culture: Seed target cells in glass-bottom confocal dishes and culture until 70-80% confluence.

-

Washing: Gently wash the cells twice with warm Phosphate-Buffered Saline (PBS, pH 7.4) to remove extracellular proteins and media components.

-

Probe Incubation: Dilute FNBT stock (

in DMSO) into FBS-free DMEM or PBS to a final working concentration of -

Labeling: Incubate the cells with the FNBT solution for 15–20 minutes at

in a -

Post-Wash: Aspirate the probe solution and wash the cells three times with PBS to remove unreacted fluorophore.

-

Imaging: Image immediately using a Confocal Laser Scanning Microscope (CLSM) using the FITC/GFP channel (e.g.,

Argon laser excitation, emission window

Self-Validating Systems: Quality Control & Troubleshooting

A robust protocol must be self-verifying. Ensure the following controls are executed alongside every batch of FNBT analyses to guarantee trustworthiness.

-

The Reagent Blank (Negative Control): Always run a sample containing only Buffer + FNBT + Quench Acid.

-

Observation: If the blank exhibits high fluorescence, the probe has undergone hydrolysis due to moisture contamination in the organic stock or degraded, over-basic buffers.

-

Resolution: Prepare fresh buffers, ensure pH is exactly 8.5, and reconstitute a fresh vial of FNBT in rigorously anhydrous Acetonitrile.

-

-

The Internal Standard (Positive Control): For HPLC, spike a known, unnatural amino acid (e.g., D-Norleucine) into the biological matrix before derivatization.

-

Observation: A consistent peak area for the internal standard validates that the

reaction went to completion and standardizes any minor injection volume variations during HPLC.

-

-

Metal Ion Interference: If the fluorescence yield of expected analytes is unexpectedly low, trace heavy metals may be sequestering the amine/thiol lone pairs.

-

Resolution: Add

EDTA to the reaction buffer to chelate competitive trace metals (e.g.,

-

References

-

Uchiyama S, Santa T, Okiyama N, Fukushima T, Imai K. "Fluorogenic and fluorescent labeling reagents with a benzofurazan skeleton." Biomedical Chromatography, 2001.[Link]

-

FluoProbes® FT-46540A Product Information: Amine-reactive fluorescent probes (NBD-Cl and NBD-F). Interchim, 2023.[Link]

-

Li J, et al. "Fluorescent probes based on nucleophilic aromatic substitution reactions for reactive sulfur and selenium species: Recent progress, applications, and design strategies." Chinese Chemical Letters, 2021.[Link]

-

Wang Y, et al. "Readily Accessible and Brightly Fluorogenic BODIPY/NBD–Tetrazines via SNAr Reactions." The Journal of Organic Chemistry, 2024.[Link]

-

Miyano H, Toyo'oka T, Imai K, Nakajima T. "Influences of metal ions on the reaction of amino and imino acids with fluorogenic reagents." Analytical Biochemistry, 1985.[Link]

Sources

- 1. Fluorogenic and fluorescent labeling reagents with a benzofurazan skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Fluorescent probes based on nucleophilic aromatic substitution reactions for reactive sulfur and selenium species: Recent progress, applications, and design strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. interchim.fr [interchim.fr]

- 5. Influences of metal ions on the reaction of amino and imino acids with fluorogenic reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Reactions Involving 5-Fluoro-6-nitro-2H-benzotriazole

Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the experimental setup for reactions involving 5-Fluoro-6-nitro-2H-benzotriazole. As a highly activated aromatic system, this compound is an exceptional substrate for Nucleophilic Aromatic Substitution (SNAr) reactions, serving as a versatile building block in medicinal chemistry and materials science. This guide emphasizes the causality behind experimental choices, outlines self-validating safety and handling protocols, and provides a step-by-step procedure for a representative SNAr reaction.

Introduction and Scientific Context

5-Fluoro-6-nitro-2H-benzotriazole is a heterocyclic compound featuring a benzene ring fused to a 1,2,3-triazole. The strategic placement of a nitro group and a fluorine atom on the benzene moiety makes it a highly valuable synthetic intermediate. Benzotriazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The presence of the strongly electron-withdrawing nitro group ortho to the fluorine atom significantly activates the aromatic ring for nucleophilic attack, making the fluorine an excellent leaving group in SNAr reactions.[2][3] This reactivity allows for the facile introduction of various functional groups, enabling the synthesis of diverse compound libraries for drug discovery and other applications.

Critical Safety and Handling Protocols

Nitroaromatic compounds require careful handling due to their potential hazards.[4] Adherence to the following protocols is mandatory to ensure laboratory safety.

2.1. Hazard Assessment

-

Acute Toxicity: Assumed to be harmful if swallowed, in contact with skin, or if inhaled, based on data for similar fluoro-nitroaromatic compounds.

-

Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.

-

Explosive Potential: Nitroaromatic compounds can be sensitive to heat, friction, and shock.[5] While this specific compound is not extensively characterized, it should be treated with caution. Avoid grinding, and do not expose to excessive heat or open flames.

-

Environmental Hazard: Many benzotriazole derivatives are not readily degraded and can persist in the environment.[6]

2.2. Required Personal Protective Equipment (PPE)

Before handling, all personnel must be equipped with the following:

-

Eye Protection: Chemical safety goggles or a face shield.[7]

-

Hand Protection: Chemically resistant nitrile or neoprene gloves. Check gloves for integrity before each use.

-

Body Protection: A flame-retardant laboratory coat, full-length pants, and closed-toe shoes.[7]

2.3. Handling and Storage

-

Ventilation: All manipulations must be performed in a properly functioning chemical fume hood to avoid inhalation of dust or vapors.[8]

-

Ignition Sources: Keep away from heat, sparks, and open flames. Use heating mantles or water baths instead of Bunsen burners.[8]

-

Incompatible Materials: Store separately from strong bases, amines, oxidizing agents, and reducing agents.[4]

-

Storage Conditions: Keep containers tightly closed in a cool, dry, and well-ventilated area.[9]

2.4. Spill and Waste Management

-

Spill Response: In case of a spill, contain the material with a non-combustible absorbent like sand or vermiculite.[4] Collect the waste in a sealed, properly labeled container.[4]

-

Waste Disposal: 5-Fluoro-6-nitro-2H-benzotriazole waste is considered hazardous.[4] It must be collected in a designated "Halogenated Organic Waste" or "Nitroaromatic Waste" container.[8] Never dispose of this chemical down the drain or in regular trash.[4] Contact your institution's Environmental Health and Safety (EHS) department for proper disposal procedures.[7]

Core Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The primary utility of 5-Fluoro-6-nitro-2H-benzotriazole lies in its susceptibility to SNAr reactions. This is a two-step addition-elimination process.

Causality Behind Reactivity:

-

Activation: The nitro group is a powerful electron-withdrawing group. Through resonance and inductive effects, it withdraws electron density from the aromatic ring, making the ring electron-deficient (electrophilic) and susceptible to attack by a nucleophile.[3]

-

Intermediate Stabilization: The attack of a nucleophile at the carbon bearing the fluorine atom forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative oxygen atoms of the nitro group, which provides significant stabilization.[10] This stabilization is a key driving force for the reaction.

-

Leaving Group Departure: The C-F bond, while strong, is not broken in the rate-determining step (which is the nucleophilic attack).[2] In the second, faster step, the aromaticity of the ring is restored by the expulsion of the highly electronegative fluoride ion.[10]

Experimental Protocols and Methodologies

This section provides a detailed, step-by-step protocol for a representative SNAr reaction: the synthesis of a 5-amino-substituted-6-nitro-2H-benzotriazole derivative.

4.1. Protocol: Synthesis of 5-(Morpholino)-6-nitro-2H-benzotriazole

This protocol details the reaction of 5-Fluoro-6-nitro-2H-benzotriazole with morpholine, a common secondary amine nucleophile.

Materials and Reagents:

-

5-Fluoro-6-nitro-2H-benzotriazole (1.0 eq)

-

Morpholine (1.2 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate (EtOAc)

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

TLC plates (silica gel 60 F₂₅₄)

Equipment:

-

Round-bottom flask, flame-dried

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon balloon)

-

Heating mantle with temperature controller

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere of nitrogen, add 5-Fluoro-6-nitro-2H-benzotriazole (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Solvent and Reagent Addition: Add anhydrous DMF via syringe to dissolve the starting material. Stir the suspension for 5 minutes. Add morpholine (1.2 eq) dropwise to the stirring suspension at room temperature.

-

Reaction Execution: Heat the reaction mixture to 60 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) every hour until the starting material is consumed. A typical mobile phase for TLC would be a mixture of hexane and ethyl acetate.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of DMF).[11]

-

Washing: Combine the organic layers and wash sequentially with deionized water (2x) and then with brine (1x) to remove residual DMF and salts.[11]

-

Drying and Concentration: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[11]

-

Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 5-(Morpholino)-6-nitro-2H-benzotriazole.

-

Characterization: Characterize the final product using standard analytical techniques such as NMR (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and IR spectroscopy to confirm its identity and purity.

Data Summary and Reaction Scope

The described protocol is adaptable to a wide range of nucleophiles. The following table summarizes typical conditions and considerations for different nucleophile classes.

| Nucleophile Class | Example Nucleophile | Base | Typical Solvent | Temperature (°C) | Key Considerations |

| Primary/Secondary Amines | Piperidine, Aniline | K₂CO₃, DIPEA | DMF, DMSO, CH₃CN | 25 - 80 | Generally high-yielding and clean reactions. |

| Alcohols/Phenols | Phenol, Methanol | NaH, K₂CO₃, Cs₂CO₃ | THF, DMF | 25 - 100 | Requires a strong base like NaH to pre-form the alkoxide/phenoxide for efficient reaction.[10] |

| Thiols | Thiophenol | K₂CO₃, Et₃N | DMF, EtOH | 25 - 60 | Thiolates are excellent nucleophiles; reactions are often rapid at room temperature. |

| Azoles | Imidazole, Pyrazole | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 60 - 120 | Can require higher temperatures depending on the nucleophilicity of the azole.[12] |

Conclusion

5-Fluoro-6-nitro-2H-benzotriazole is a potent and versatile electrophile for constructing complex molecular architectures via Nucleophilic Aromatic Substitution. The protocols and safety guidelines presented herein provide a robust framework for its successful application in research and development. By understanding the mechanistic principles and adhering to strict safety measures, researchers can effectively leverage this building block to advance their synthetic programs.

References

- Benchchem. (n.d.). Technical Support Center: Safe Handling and Storage of Nitro Compounds.

- Benchchem. (n.d.). Proper Disposal of 4-Bromo-2-nitroanisole: A Guide for Laboratory Professionals.

- Alfa Aesar. (2014, January 22). Safety Data Sheet for 5-Methyl-1H-benzotriazole.

- U.S. Army Corps of Engineers. (2002, June 5). Standard Operating Procedure for Determination of Nitramines and Nitroaromatics in Water by Gas Chromatography.

- TCI Chemicals. (n.d.). SAFETY DATA SHEET for 2-Fluoro-5-nitrobenzotrifluoride.

- Chemistry Stack Exchange. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.

- Fisher Scientific. (2010, June 7). SAFETY DATA SHEET for 1H-Benzotriazole.

- Organic Chemistry Portal. (n.d.). Benzotriazole synthesis.

- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Benzotriazoles from 2-Nitroazobenzene.

- Pistritto, G., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 17187–17194.

- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

- RS Components. (2023, June 1). SAFETY DATA SHEET.

- GSC Online Press. (2020, May 20). Review on synthetic study of benzotriazole.

- Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution.

- Wikipedia. (n.d.). Benzotriazole.

- Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.

- ECHEMI. (n.d.). 5-Nitrobenzotriazole Formula.

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. echemi.com [echemi.com]

- 6. Benzotriazole - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. hscprep.com.au [hscprep.com.au]

- 9. docs.rs-online.com [docs.rs-online.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. cdr.lib.unc.edu [cdr.lib.unc.edu]

Application Notes and Protocols: Leveraging 5-Fluoro-6-nitro-2H-benzotriazole for the Synthesis of Novel Kinase Inhibitors

Introduction: The Quest for Specificity in Kinase Inhibition

Protein kinases have emerged as one of the most critical classes of drug targets in the 21st century, particularly in oncology. Their role as central nodes in cellular signaling pathways means that aberrant kinase activity is a hallmark of many cancers. The development of protein kinase inhibitors (PKIs) has revolutionized cancer treatment, with the success of drugs like Imatinib setting a precedent for targeted therapy[1]. A key strategy in modern drug design is the use of "privileged scaffolds"—core molecular structures that are known to bind to specific biological targets[2][3].

The benzotriazole nucleus is one such privileged scaffold, recognized for its versatile biological activities and its presence in numerous pharmacologically active compounds[2][4][5][6][7]. Its derivatives have shown significant potential as anticancer agents, notably through the inhibition of key enzymes like protein kinase 2 (CK2)[4][8][9].

This application note provides a detailed guide for researchers and drug development professionals on the strategic use of 5-Fluoro-6-nitro-2H-benzotriazole , a highly versatile and reactive building block for the synthesis of benzotriazole-based kinase inhibitors. The presence of a strongly electron-withdrawing nitro group and a strategically positioned, labile fluorine atom makes this reagent exceptionally well-suited for functionalization via Nucleophilic Aromatic Substitution (SNAr), enabling the efficient construction of diverse inhibitor libraries.

The Chemical Rationale: Understanding the SNAr Mechanism

The utility of 5-fluoro-6-nitro-2H-benzotriazole is rooted in the principles of Nucleophilic Aromatic Substitution (SNAr). Unlike typical aromatic rings which are electron-rich and resistant to nucleophilic attack, the benzotriazole ring in this reagent is rendered highly electrophilic.

Causality Behind the Reactivity:

-

Activation by the Nitro Group : The nitro (NO₂) group is a powerful electron-withdrawing group. Through both inductive and resonance effects, it dramatically reduces the electron density of the aromatic ring, making it susceptible to attack by nucleophiles[10][11].

-

Stabilization of the Intermediate : The SNAr reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex[11][12]. The nitro group, when positioned ortho or para to the site of attack, can delocalize and stabilize this negative charge through resonance, thereby lowering the activation energy of the reaction[10][13].

-

Fluorine as a Leaving Group : While fluorine is highly electronegative, which helps to activate the ring towards attack, it is also an excellent leaving group in SNAr reactions. The rate-determining step is the initial attack by the nucleophile; the subsequent loss of the fluoride ion to restore aromaticity is rapid[10][14].

This combination of features makes 5-fluoro-6-nitro-2H-benzotriazole an ideal electrophile for coupling with various nucleophiles, particularly the primary and secondary amines commonly found in the hinge-binding motifs of many kinase inhibitors[15][16].

Caption: Figure 1: SNAr Mechanism with an Amine.

Protocol 1: General Synthesis of N-Substituted 5-Amino-6-nitro-2H-benzotriazole Precursors

This protocol details a general procedure for the SNAr reaction between 5-fluoro-6-nitro-2H-benzotriazole and a generic primary or secondary amine. This reaction forms the core scaffold, which can be further elaborated into a final kinase inhibitor.

Materials and Reagents

-

5-fluoro-6-nitro-2H-benzotriazole (1.0 eq)

-

Primary or secondary amine of interest (1.1 - 1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Base: N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq) or Potassium Carbonate (K₂CO₃) (3.0 eq)

-

Round-bottom flask, magnetic stirrer, and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

TLC plates (silica gel 60 F₂₅₄), developing chamber

-

Ethyl acetate, Hexanes, Dichloromethane (for TLC and chromatography)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Methodology

-

Reaction Setup (Self-Validating System):

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with an inert gas (N₂ or Ar). This is critical to prevent moisture, which can quench the base and potentially hydrolyze the starting material.

-

Add the amine of interest (1.1 eq) to the flask, followed by anhydrous DMF (or DMSO) to achieve a concentration of approximately 0.1-0.2 M.

-

Add the base, DIPEA (2.0 eq). The use of a non-nucleophilic organic base like DIPEA is crucial to prevent it from competing with the amine nucleophile. For less soluble amines or when using K₂CO₃, vigorous stirring is required.

-

-

Addition of the Electrophile:

-

In a separate vial, dissolve 5-fluoro-6-nitro-2H-benzotriazole (1.0 eq) in a minimal amount of anhydrous DMF.

-

Add this solution dropwise to the stirring amine solution at room temperature. An initial color change (often to a deep red or orange) is typically observed, indicating the formation of the Meisenheimer complex.

-

-

Reaction Monitoring:

-

Heat the reaction mixture to a temperature between 60-90 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined empirically.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Validation Check: Prepare three lanes on a TLC plate: starting material (5-fluoro-6-nitro-2H-benzotriazole), co-spot (starting material + reaction mixture), and reaction mixture.

-